molecular formula C10H9NO3 B1601512 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid CAS No. 246867-17-4

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

Cat. No. B1601512
CAS RN: 246867-17-4
M. Wt: 191.18 g/mol
InChI Key: QULTWXIRPYWHGU-UHFFFAOYSA-N
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Description

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a chemical compound with the molecular weight of 191.19 . It is a powder at room temperature .


Synthesis Analysis

A novel one-pot synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines has been reported . This synthesis involves the use of methyl arenes as a surrogate of aldehydes, in situ generation of urea, and eco-friendly lactic acid as a green catalyst . The reaction conditions are environmentally benign and mild, and the final product can be isolated with high yield value even without the use of chromatographic separation technique .


Molecular Structure Analysis

The IUPAC name of this compound is 2-oxo-1,2,3,4-tetrahydro-5-quinolinecarboxylic acid . The InChI code is 1S/C10H9NO3/c12-9-5-4-6-7 (10 (13)14)2-1-3-8 (6)11-9/h1-3H,4-5H2, (H,11,12) (H,13,14) .


Chemical Reactions Analysis

The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines involves a Biginelli reaction . This reaction is a multi-component reaction that leads to dihydropyrimidinones .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 309-311 degrees Celsius .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The synthesis of 2-oxo-1,2,3,4-tetrahydropyrimidines has potential for further exploration due to its environmentally benign and mild reaction conditions, readily available and cost-effective chemicals as starting material, invaluable bio-based green catalyst, aerobic conditions, shorter reaction time, tolerance to distinct functional groups, and easy isolation of final product .

properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h1-4,7H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULTWXIRPYWHGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30536721
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

CAS RN

246867-17-4
Record name 2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30536721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1N Aqueous sodium hydroxide solution (80 ml) was added dropwise to the mixed solution of methyl 2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate (8.322 g) in THF (80 ml) and methanol (80 ml) at 0° C. The reaction mixture was stirred at room temperature for 4 hours. 1N Hydrochloric acid (90 ml) was added dropwise to the reaction mixture at 0° C., which was then extracted with ethyl acetate. The organic layer was washed with a saturated aqueous sodium chloride solution, then dried and concentrated to obtain crude crystals of the entitled compound (7.032 g). The obtained crude crystals were put to use in the following reaction without purification.
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
8.322 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 2
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
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Reactant of Route 5
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Reactant of Route 6
2-Oxo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid

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